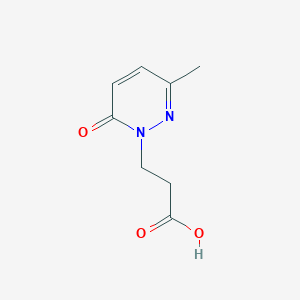
5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid is an organic compound belonging to the family of thiazole carboxylic acids. It is a colorless solid and is soluble in organic solvents. This compound has a wide range of applications in the scientific field, from drug synthesis to material science.
Aplicaciones Científicas De Investigación
Fluorescence and Detection Applications
5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives have been studied for their fluorescence characteristics, particularly in the detection of aluminum ions. Lambert et al. (2000) explored the use of thiazole derivatives, including compounds closely related to 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, for selective Al3+ detection, which is potentially useful in studying intracellular aluminum. These compounds showed substantial changes in UV-visible absorbance upon coordination with Al3+, with some exhibiting strong fluorescence when coordinated to Al3+ (Lambert et al., 2000).
Drug Design and Pharmacological Evaluation
In the realm of drug design and pharmacology, Nagarajappa et al. (2022) synthesized novel thiazole derivatives, including those structurally related to 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, for potential inhibition of SARS-CoV-2 Mpro. The study involved a comprehensive approach including crystallography, Hirshfeld surface analysis, and ADME-T calculations, indicating promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).
Antibacterial and Antifungal Properties
The antibacterial and antifungal properties of thiazole compounds have been a subject of interest. Li-ga (2015) synthesized novel thiazole compounds containing ether structures, showing fungicidal activities. Notably, a compound structurally similar to 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid exhibited significant activity against specific fungal strains (Li-ga, 2015).
Materials Science Applications
In the field of materials science, Chaitra et al. (2016) studied thiazole-based pyridine derivatives for corrosion inhibition on mild steel. The study revealed that these compounds act as effective inhibitors, with some showing high efficiency based on their chemical structure. This research implies potential applications of thiazole derivatives in protecting metals from corrosion (Chaitra et al., 2016).
Photodegradation Analysis
Wu et al. (2007) conducted a study on the photodegradation behavior of thiazole-containing compounds, which is relevant for understanding the stability and degradation pathways of such molecules under light exposure. This information is crucial for the development of stable pharmaceutical and chemical products (Wu et al., 2007).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of enzyme activity or the modulation of receptor signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMLWMLVMILJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)


